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Compound of Interest

Compound Name:
4-[(1R)-1-Amino-2-methoxyethyl]-

benzonitrile

CAS No.: 1269968-25-3

Cat. No.: B3228856

Get Quote

Introduction & Scope
In drug discovery, Target Validation often hinges on demonstrating that a specific molecular

interaction drives the observed phenotype. Stereochemistry plays a pivotal role in this process;

a target's binding pocket is a chiral environment that discriminates between enantiomers.

4-[(1R)-1-Amino-2-methoxyethyl]-benzonitrile is a specialized chiral primary amine

intermediate. Its structural features—a rigid benzonitrile core coupled with a flexible, chiral

methoxyethyl-amine side chain—make it an ideal "warhead" or "linker" for probing the

stereochemical constraints of binding pockets in enzymes like MAO-B (Monoamine Oxidase B)

and certain kinases.

Key Applications
Stereochemical SAR (Structure-Activity Relationship): Validating the necessity of the (R)-

configuration for target engagement.
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Fragment-Based Drug Discovery (FBDD): Using the compound as a high-efficiency fragment

to probe sub-pockets.

Synthesis of Active Probes: Serving as a precursor for radiolabeled or fluorescently tagged

inhibitors.

Technical Specifications & Handling
Property Specification

Chemical Name 4-[(1R)-1-Amino-2-methoxyethyl]-benzonitrile

CAS Number 2061996-79-8 (HCl salt)

Molecular Formula C₁₀H₁₂N₂O

Molecular Weight 176.22 g/mol (Free base)

Chirality (R)-Enantiomer

Purity Requirement
>98% Chemical Purity; >99% Enantiomeric

Excess (ee)

Solubility Soluble in DMSO, Methanol, Water (as HCl salt)

Storage -20°C, Desiccated, under Argon/Nitrogen

Handling Precaution: As a primary amine, the compound is sensitive to atmospheric CO₂

(carbamate formation) and oxidation. Always handle in an inert atmosphere for critical

synthesis steps.

Workflow: Stereoselective Target Validation
The following workflow describes how to use this compound to validate a biological target (e.g.,

MAO-B) by proving that biological activity is strictly dependent on the specific spatial

arrangement provided by the (R)-isomer.

Logical Framework (Graphviz Diagram)
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Caption: Workflow for validating target stereoselectivity using the chiral amine intermediate.

Experimental Protocols
Protocol A: Quality Control - Chiral Purity Verification
Before using the compound in synthesis or assays, you must verify its enantiomeric purity.

Even 1% contamination with the (S)-isomer can skew biological data if the (S)-isomer is hyper-

potent.

Methodology:

Column: Chiralpak AD-H or OD-H (4.6 mm x 250 mm, 5 µm).

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm (Benzonitrile absorption).

Temperature: 25°C.

Acceptance Criteria: Enantiomeric Excess (ee) ≥ 99.0%.

Protocol B: Probe Synthesis (General Coupling)
This compound is typically coupled to a core scaffold (e.g., a heteroaromatic chloride or

carboxylic acid) to form the final active inhibitor.
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Example Reaction: Nucleophilic Aromatic Substitution (SNAr) Use this protocol to attach the

amine to a fluorinated/chlorinated heteroaromatic core (e.g., for Kinase or MAO-B inhibitor

synthesis).

Reagents:

Core Scaffold (1.0 eq)

4-[(1R)-1-Amino-2-methoxyethyl]-benzonitrile (1.1 eq)

Base: DIPEA (Diisopropylethylamine) (3.0 eq)

Solvent: DMF or DMSO (Anhydrous)

Procedure:

Dissolve the core scaffold in anhydrous DMF (0.1 M concentration).

Add DIPEA followed by the chiral amine.

Heat to 80-100°C under N₂ for 4-12 hours. Monitor conversion by LC-MS.

Critical Step: Upon completion, cool and dilute with water. Extract with EtOAc.[1]

Purify via Flash Chromatography.

Validation: Confirm structure via ¹H-NMR and maintain chirality (re-check via Protocol A if

racemization conditions were harsh).

Protocol C: Target Validation Assay (MAO-B Inhibition)
This assay validates if the target (MAO-B) requires the specific (R)-geometry provided by the

probe.

Materials:

Recombinant Human MAO-B Enzyme.

Substrate: Tyramine or a fluorogenic substrate (e.g., Amplex Red).
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Test Compounds:

Compound A: (R)-Inhibitor (Synthesized from 4-[(1R)-1-Amino-2-methoxyethyl]-
benzonitrile).

Compound B: (S)-Inhibitor (Synthesized from the (S)-enantiomer, used as a negative

control).

Step-by-Step:

Preparation: Dilute enzymes in Reaction Buffer (0.1 M Potassium Phosphate, pH 7.4).

Incubation: Add 50 µL of Test Compound (serial dilutions) to 50 µL of Enzyme solution.

Incubate for 15 min at 37°C.

Reaction Start: Add 50 µL of Substrate solution.

Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) kinetically for 30 minutes.

Data Analysis:

Calculate IC₅₀ for both (R) and (S) variants.

Validation Criteria: A significant shift in potency (e.g., >10-fold difference) between (R) and

(S) confirms that the target binding pocket is stereoselective and that the observed activity

is "on-target."

Mechanism of Action & Rationale
The efficacy of 4-[(1R)-1-Amino-2-methoxyethyl]-benzonitrile derived probes lies in the

Eudismic Ratio.

The Benzonitrile Group: Acts as a pi-acceptor, often engaging in pi-stacking interactions with

aromatic residues (e.g., Tyr, Phe) in the target's active site.

The Methoxyethyl Side Chain: Provides a specific steric bulk and a potential hydrogen bond

acceptor (oxygen).
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The (1R)-Stereocenter: Orients the methoxyethyl group into a specific hydrophobic sub-

pocket. In MAO-B, for instance, the "entrance cavity" and "substrate cavity" have strict steric

requirements. The (R)-isomer typically fits the "gate" residues (Ile199, Tyr326) correctly,

while the (S)-isomer clashes, reducing affinity.
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Caption: Mechanism of MAO-B inhibition by the stereoselective probe, leading to

neuroprotective effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b3228856?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3228856?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

